Acetylcholine mustard aziridinium

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

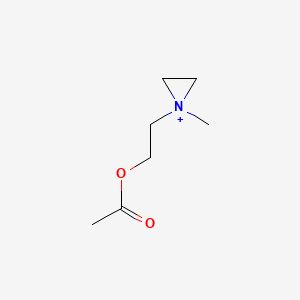

Acetylcholine mustard aziridinium, also known as this compound, is a useful research compound. Its molecular formula is C7H14NO2+ and its molecular weight is 144.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Neuromuscular Activity Impairment

Studies have demonstrated that acetylcholine mustard aziridinium impairs neuromuscular activity in animal models. For instance, experiments on rat diaphragm preparations showed that the compound affects neuromuscular transmission by altering the availability of acetylcholine at the neuromuscular junction. Specifically, it does not directly inhibit muscle contraction but instead interferes with choline uptake and acetylcholine synthesis, leading to impaired neuromuscular transmission during phrenic nerve stimulation .

Cholinergic Cell Toxicity

The compound has been used to study the specific toxicity effects on cholinergic cells. In chicken retina models, this compound was shown to selectively destroy cholinergic cells while sparing other cell types. A dose of 50 nmol resulted in significant depletion of choline acetyltransferase (CAT) and acetylcholinesterase (AChE) activities, indicating its potential as a selective cytotoxic agent for cholinergic neurons . This specificity makes it valuable for investigating cholinergic dysfunctions in various neurological conditions.

Alzheimer's Disease Research

This compound has implications in Alzheimer's disease research due to its ability to inhibit choline transport. The inhibition of AChE and the subsequent increase in acetylcholine levels can be beneficial in treating cognitive decline associated with Alzheimer's disease . By understanding how this compound interacts with cholinergic systems, researchers can develop new strategies for enhancing cholinergic function in neurodegenerative diseases.

Investigating Allosteric Interactions

Recent studies have utilized this compound to explore allosteric interactions at muscarinic receptors. The compound's ability to covalently modify receptor sites allows researchers to differentiate between competitive inhibition and allosteric modulation, providing insights into receptor pharmacodynamics and potential drug design .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Case Study 1: Toxicity Assessment in Chickens

In a controlled study involving intravitreal injections of this compound into chicken retinas, researchers observed a pronounced effect on cholinergic cells. The study provided biochemical analyses showing significant reductions in CAT and AChE activities, confirming the compound's selective toxicity towards cholinergic neurons while leaving other cell types unaffected .

Case Study 2: Neuromuscular Blocking Action

Another investigation focused on the neuromuscular blocking action of this compound using rat diaphragm preparations. Results indicated a concentration-dependent impairment of neuromuscular activity linked to alterations in choline uptake dynamics, providing insights into the mechanisms underlying neuromuscular transmission disruption .

特性

CAS番号 |

58921-08-7 |

|---|---|

分子式 |

C7H14NO2+ |

分子量 |

144.19 g/mol |

IUPAC名 |

2-(1-methylaziridin-1-ium-1-yl)ethyl acetate |

InChI |

InChI=1S/C7H14NO2/c1-7(9)10-6-5-8(2)3-4-8/h3-6H2,1-2H3/q+1 |

InChIキー |

WJLADXFPIBROFS-UHFFFAOYSA-N |

SMILES |

CC(=O)OCC[N+]1(CC1)C |

正規SMILES |

CC(=O)OCC[N+]1(CC1)C |

Key on ui other cas no. |

58921-08-7 |

同義語 |

acetylcholine mustard aziridinium |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。